4,5-diphenoxyphthalonitrile
Overview
Description
4,5-diphenoxyphthalonitrile is a useful research compound. Its molecular formula is C20H12N2O2 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.089877630 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Low-Symmetry Nickel Phthalocyaninates
Koptyaev, Galanin, and Shaposhnikov (2016) explored the cross-condensation of 4,5-diphenoxyphthalonitrile with tetrafluorophthalonitrile, leading to the creation of low-symmetry nickel phthalocyaninates. This process was notable for its ability to yield complexes in dichloromethane solution, demonstrating the potential of this compound in synthesizing complex molecular structures with unique spectral properties (Koptyaev, Galanin, & Shaposhnikov, 2016).
2. Synthesis of Phthalocyanine Complexes with Low-Symmetry Substitutions
In 2019, Borisov, Galanin, and Shaposhnikov used this compound for the synthesis of nickel complexes with low-symmetry phenoxy- and phenylsulfanyl-substituted phthalocyanines. This research highlighted the associative behavior of these complexes in chloroform and the influence of molecular dipole moments on their properties (Borisov, Galanin, & Shaposhnikov, 2019).
3. Development of Water-Soluble Phthalocyanine Derivatives
Znoiko, Petlina, Shaposhnikov, and Smirnov (2018) achieved the synthesis of magnesium octa-4,5-phenoxyphthalocyanine and its derivatives, which are soluble in water and organic solvents. This advancement is significant for the development of materials with specific solubility characteristics and diverse applications (Znoiko, Petlina, Shaposhnikov, & Smirnov, 2018).
4. Creation of Sulfonamide-Substituted Phthalocyanines
Carvalho, Calvete, Tomé, and Cavaleiro (2009) focused on synthesizing new phthalocyanines with sulfonamide groups, starting with this compound. Their work underscores the versatility of this compound in synthesizing phthalocyanines with diverse functional groups (Carvalho, Calvete, Tomé, & Cavaleiro, 2009).
Properties
IUPAC Name |
4,5-diphenoxybenzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c21-13-15-11-19(23-17-7-3-1-4-8-17)20(12-16(15)14-22)24-18-9-5-2-6-10-18/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHHJDXXVXXPPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277909 | |
Record name | 4,5-Diphenoxy-1,2-benzenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147699-63-6 | |
Record name | 4,5-Diphenoxy-1,2-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147699-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diphenoxy-1,2-benzenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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